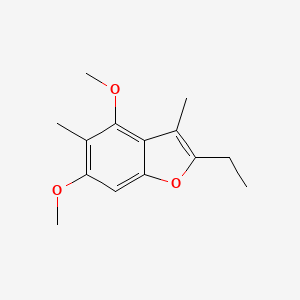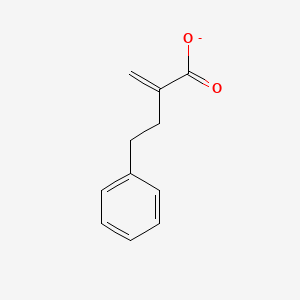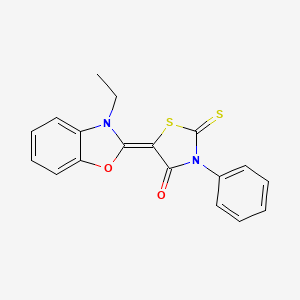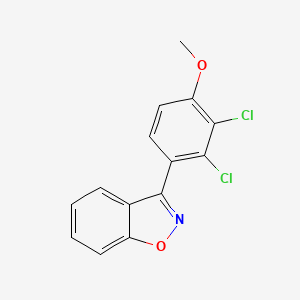
Quinoline-8-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-8-carbodithioic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which has been widely studied for its diverse applications in medicinal, synthetic organic, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-8-carbodithioic acid typically involves the reaction of quinoline derivatives with carbon disulfide and a base. One common method includes the use of quinoline-8-thiol, which reacts with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide to form this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline-8-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoline-8-carbodithioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and metal chelators.
Wirkmechanismus
The mechanism of action of quinoline-8-carbodithioic acid involves its interaction with molecular targets and pathways within biological systems. The compound can chelate metal ions, which may disrupt metal-dependent enzymes and processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. These mechanisms contribute to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Quinoline-8-carbodithioic acid can be compared with other quinoline derivatives, such as:
Quinoline-8-thiol: Similar in structure but lacks the carbodithioic acid group.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the carbodithioic acid group.
Quinoline-8-sulfonic acid: Contains a sulfonic acid group instead of the carbodithioic acid group.
Uniqueness
This compound is unique due to its carbodithioic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as metal chelation and redox reactions, which are not as prominent in other quinoline derivatives.
Eigenschaften
CAS-Nummer |
83834-56-4 |
|---|---|
Molekularformel |
C10H7NS2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
quinoline-8-carbodithioic acid |
InChI |
InChI=1S/C10H7NS2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) |
InChI-Schlüssel |
DWFGCTCWYKVIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=S)S)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


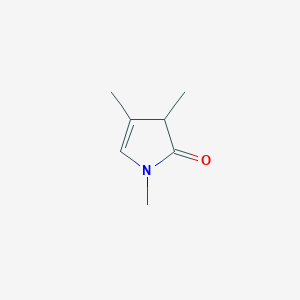
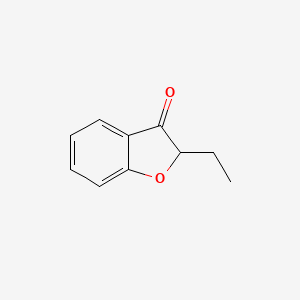
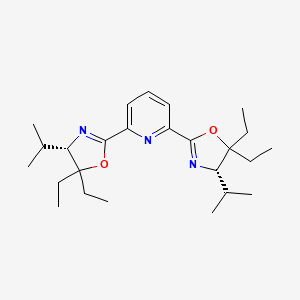
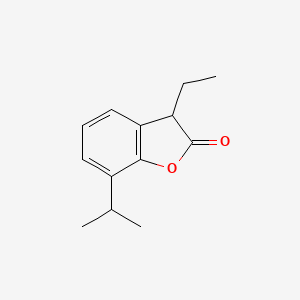
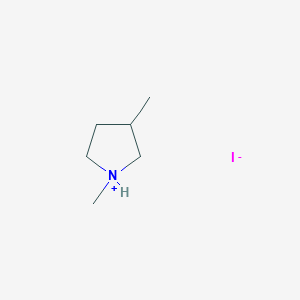

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
